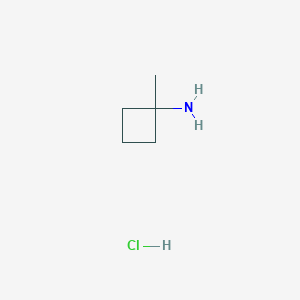![molecular formula C15H22N2O2 B182182 Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate CAS No. 118454-24-3](/img/structure/B182182.png)
Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate
Descripción general
Descripción
Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate, also referred to as tert-butyl-azepine-3-carboxylate, is an organic compound commonly used in laboratory experiments and scientific research. It is a derivative of the benzodiazepine family of compounds and is structurally related to the neurotransmitter gamma-aminobutyric acid (GABA). Tert-butyl-azepine-3-carboxylate has a wide range of applications, including drug synthesis, enzyme inhibition, and receptor binding.
Mecanismo De Acción
Tert-butyl-azepine-3-carboxylate has a number of mechanisms of action. It binds to the Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate receptor, which is involved in the regulation of neuronal excitability. It also binds to the acetylcholinesterase enzyme, which is involved in the breakdown of acetylcholine. Additionally, it binds to other receptors, such as the serotonin receptor and the dopamine receptor, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
Tert-butyl-azepine-3-carboxylate has a number of biochemical and physiological effects. It increases the amount of this compound in the brain, which helps to reduce anxiety and promote relaxation. It also increases the amount of acetylcholine in the brain, which helps to improve memory and cognitive performance. Additionally, it has been shown to reduce inflammation, improve sleep quality, and reduce pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of tert-butyl-azepine-3-carboxylate in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and is easy to synthesize. Additionally, it has a wide range of applications and can be used to study a variety of biological processes. The main limitation of using tert-butyl-azepine-3-carboxylate in laboratory experiments is that it can be toxic at high concentrations.
Direcciones Futuras
There are a number of potential future directions for the use of tert-butyl-azepine-3-carboxylate. It could be used to study the effects of drugs on the brain and nervous system, as well as the effects of drugs on the cardiovascular system. Additionally, it could be used to study the effects of drugs on inflammation, sleep quality, and pain. It could also be used to study the effects of drugs on mood and behavior. Finally, it could be used to study the structure and function of the Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate receptor, and to study the effects of drugs on the this compound receptor.
Aplicaciones Científicas De Investigación
Tert-butyl-azepine-3-carboxylate has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine neurotransmitter. It has also been used to study the structure and function of the Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate receptor, and to study the effects of different drugs on the this compound receptor. Additionally, it has been used to study the effects of drugs on the central nervous system, and to study the effects of drugs on the cardiovascular system.
Propiedades
IUPAC Name |
tert-butyl 7-amino-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-8-6-11-4-5-13(16)10-12(11)7-9-17/h4-5,10H,6-9,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIRXSPRJRSPJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464819 | |
| Record name | tert-Butyl 7-amino-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118454-24-3 | |
| Record name | tert-Butyl 7-amino-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1S,3R,4S,7S,8S)-4-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B182106.png)








![1-[2-(Diallylamino)-ethyl]-piperazine](/img/structure/B182127.png)